2-(Benzyloxy)-4-chloropyridine
Overview
Description
“2-(Benzyloxy)-4-chloropyridine” likely belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzyloxy compounds are often synthesized through reactions involving benzylic halides . The reactivity of these compounds can be quite diverse .Molecular Structure Analysis
The molecular structure of “this compound” would likely be characterized by the presence of nitrogen atoms, which can participate in hydrogen bonding and contribute to the stability of the molecule .Chemical Reactions Analysis
Benzylic compounds are known to undergo various chemical reactions. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Scientific Research Applications
Alcohol Protection and Benzylation Reactions
2-(Benzyloxy)-4-chloropyridine is used in the protection of alcohols, specifically in benzylation reactions. For example, the protection of alcohols using 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate involves 2-(Benzyloxy)pyridine as a key component. This method is significant in organic synthesis for the protection of alcohol groups, which is crucial in various chemical transformations (Poon, Albiniak, & Dudley, 2007).
Synthesis of Bioactive Compounds
This compound also plays a role in the synthesis of bioactive molecules. For instance, it has been used in the structure-activity relationship studies of pyridines, contributing to the development of potent and selective human CB1 inverse agonists. These compounds have potential applications in medicinal chemistry (Meurer et al., 2005).
Antimicrobial Activity
Additionally, this compound derivatives have been explored for their antimicrobial properties. New derivatives have been synthesized and screened for antibacterial and antifungal activities, showing the utility of this compound in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Electrical Properties in Organic-Inorganic Materials
In the field of materials science, this compound is used in synthesizing organic-inorganic hybrid materials. The synthesis and characterization of such materials, like 2-amino-3-benzyloxy pyridinium perchlorate, reveal interesting electrical properties. These materials have potential applications in electronics and photonics (Soukrata, Belhouchet, & Mhiri, 2015).
Synthesis of Novel Ring Systems
This compound is also employed in the synthesis of unique ring systems, such as pyranothiopyrans. This demonstrates its versatility in creating diverse chemical structures for further exploration in chemical and pharmaceutical research (Majumdar, Kundu, & Ghosh, 2002).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact with targets like leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular growth, respectively.
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions can introduce deactivating, meta-directing substituents on an aromatic ring. The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .
Result of Action
The formation of oximes or hydrazones from benzyloxy compounds can result in significant changes at the molecular level . These changes can potentially influence the function of target proteins and impact cellular processes.
Biochemical Analysis
Biochemical Properties
2-(Benzyloxy)-4-chloropyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the oxidation of the compound, leading to the formation of more polar metabolites that can be easily excreted from the body. Additionally, this compound has been shown to inhibit certain enzymes, thereby affecting various biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products of this compound may have different biochemical properties and effects on cells. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, the compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 enzymes . These reactions result in the formation of more polar metabolites that can be further processed in phase II metabolism. Phase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, which increase the water solubility of the metabolites, facilitating their excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on the presence of targeting signals in its structure . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the localization and activity of this compound within the cell .
Properties
IUPAC Name |
4-chloro-2-phenylmethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYOMLRBHNXGEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710612 | |
Record name | 2-(Benzyloxy)-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006052-55-6 | |
Record name | 2-(Benzyloxy)-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Benzyloxy)-4-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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